2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Brand Name: Vulcanchem
CAS No.: 21938-33-0
VCID: VC0420769
InChI: InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O
Molecular Formula: C16H13N3OS
Molecular Weight: 295.4g/mol

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

CAS No.: 21938-33-0

Cat. No.: VC0420769

Molecular Formula: C16H13N3OS

Molecular Weight: 295.4g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone - 21938-33-0

Specification

CAS No. 21938-33-0
Molecular Formula C16H13N3OS
Molecular Weight 295.4g/mol
IUPAC Name 2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Standard InChI InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+
Standard InChI Key WOEBAKPXJFRAPH-LICLKQGHSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O

Introduction

Basic Properties and Identification

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound with aromatic characteristics featuring phenol, thiazole, and hydrazone functional groups. The compound represents an important class of Schiff bases that have been synthesized and characterized for their potential biological activities. The basic identification parameters of this compound are summarized in Table 1.

ParameterValue
CAS Number21938-33-0
Molecular FormulaC16H13N3OS
Molecular Weight295.4 g/mol
IUPAC Name2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Standard InChIKeyWOEBAKPXJFRAPH-LICLKQGHSA-N

The compound is also known by several synonyms, including 2-{(E)-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol and 2-[(1E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol .

Structural Characteristics

Chemical Structure

The molecular structure of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone features several key components:

  • A 2-hydroxyphenyl group (salicylaldehyde derivative)

  • A hydrazone linkage (-CH=N-NH-)

  • A 4-phenyl-1,3-thiazol-2-yl moiety

The compound exhibits E-configuration at the C=N bond of the hydrazone group, which is indicated in its IUPAC name and confirmed by its standard InChI notation (InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+).

Bond Characteristics and Stereochemistry

The compound features a conjugated system with the hydrazone linkage connecting the 2-hydroxyphenyl group and the thiazole ring. The stereochemistry is defined by the E-configuration at the C=N bond, denoted by the /b17-10+ fragment in the InChI notation. This configuration is important for the compound's spatial arrangement and potential interactions with biological targets.

Related Derivatives and Analogues

Several halogenated derivatives of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone have been synthesized and characterized, indicating research interest in exploring structure-activity relationships within this class of compounds. Table 2 summarizes some of these key derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazoneC16H13N3OS295.421938-33-0
5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazoneC16H12BrN3OS374.3Not specified in sources
3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazoneC16H11Br2N3OS453.2Not specified in sources
3,5-Dichloro-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazoneC16H11Cl2N3OS364.2Not specified in sources

These halogenated derivatives suggest a systematic exploration of electronic and steric effects on the properties and potential applications of this class of compounds .

Intermolecular Interactions and Crystal Packing

Studies on related compounds reveal important information about how these molecules interact with each other in the solid state. For instance, in the crystal structure of related compounds, significant intermolecular interactions have been observed:

  • Hydrogen bonding networks involving the hydroxyl group and nitrogen atoms

  • π-π stacking interactions between aromatic rings

  • Weak interactions that contribute to crystal packing and stability

These intermolecular interactions may play crucial roles in determining physical properties such as solubility, melting point, and stability, as well as in biological recognition processes .

Future Research Directions

Given the structure and properties of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, several promising research directions can be identified:

  • Synthesis optimization and green chemistry approaches to improve yield and environmental sustainability

  • Comprehensive structural characterization using advanced spectroscopic and crystallographic techniques

  • Systematic biological evaluation to explore potential therapeutic applications

  • Investigation of metal coordination properties for potential applications in catalysis or materials science

  • Exploration of structure-property relationships through synthesis and testing of additional derivatives with varied substituents

These directions would contribute to a more complete understanding of this compound and its potential utility in various scientific and practical applications.

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